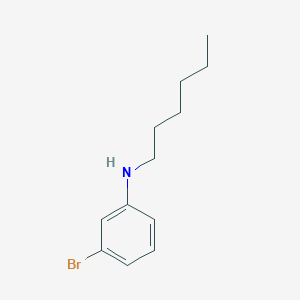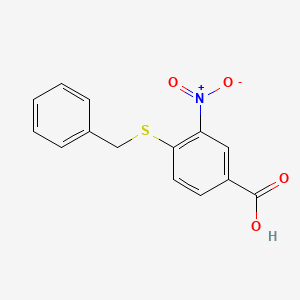
3-bromo-N-hexylaniline
Descripción general
Descripción
3-bromo-N-hexylaniline, also known as N-(3-bromophenyl)-N-hexylamine, is an organic compound with the CAS Number: 246533-51-7 . It has a molecular weight of 256.19 .
Molecular Structure Analysis
The molecular structure of 3-bromo-N-hexylaniline is represented by the InChI Code: 1S/C12H18BrN/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,14H,2-5,9H2,1H3 . This indicates that the molecule consists of a hexyl chain attached to an aniline group that is brominated at the 3-position.Chemical Reactions Analysis
While specific chemical reactions involving 3-bromo-N-hexylaniline are not available, brominated compounds are generally reactive and can participate in various chemical reactions. For example, brominated alkenes can undergo electrophilic addition reactions .Aplicaciones Científicas De Investigación
Herbicide Resistance in Plants
- A study demonstrated that the introduction of a gene encoding a specific nitrilase, which converts bromoxynil (a related brominated compound) to its primary metabolite, into tobacco plants conferred resistance to high levels of a commercial formulation of bromoxynil. This approach represents a successful method for obtaining herbicide resistance by introducing a novel catabolic detoxification gene into plants (Stalker, Mcbride, & Malyj, 1988).
Biochemical and Biophysical Research
- Research on p-deuterophenylalanine, synthesized from p-bromo-DL-phenylalanine, explored its enzymatic conversion to p-tyrosine and the retention of deuterium. This work contributes to understanding the enzyme-mediated transformations of brominated amino acids and their isotopic labeling applications (Guroff, Reifsnyder, & Daly, 1966).
Molecular and Cellular Biochemistry
- The study on the determination of serotonin, catecholamines, and their metabolites in chicken brain tissue highlights the application of electrochemical detection methods for analyzing neurotransmitters and metabolites in biological samples. This research could be relevant for understanding the interactions and effects of various compounds, including brominated ones, on biological systems (Qu, Moons, & Vandesande, 1997).
Chemistry and Biotechnology
- A study on the platinum-catalyzed formation of quinolines from anilines, including N-hexylaniline, revealed a novel method for the synthesis of complex organic compounds. This research might indicate potential applications of 3-bromo-N-hexylaniline in organic synthesis and catalysis (Anguille et al., 2006).
Propiedades
IUPAC Name |
3-bromo-N-hexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,14H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFDBEBOPVRFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-hexylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)




![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)




